molecular formula C8H13NO B1610533 2,2-Dimethyltetrahydro-2H-pyran-4-carbonitrile CAS No. 60549-63-5

2,2-Dimethyltetrahydro-2H-pyran-4-carbonitrile

Cat. No. B1610533
CAS RN: 60549-63-5
M. Wt: 139.19 g/mol
InChI Key: AEXZSVDYGIOBAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08785438B2

Procedure details

p-Toluenesulfonylmethyl isocyanide (693 mg) and tert-butanol (438 μl) were added to a solution of 2,2-dimethyltetrahydro-4H-pyran-4-one (350 mg) in dimethoxyethane (10 ml) with stirring. Potassium tert-butoxide (766 mg) were added in three portions under cooling at −20° C. The mixture was heated to room temperature and then stirred for 18 hours. Diethyl ether was added and the mixture was filtered through Celite. Thereafter, the solvent was evaporated under reduced pressure to give the title compound (321 mg).
Quantity
693 mg
Type
reactant
Reaction Step One
Quantity
438 μL
Type
reactant
Reaction Step One
Quantity
350 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
766 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1(C)C=CC(S([CH2:10][N+:11]#[C-])(=O)=O)=CC=1.C(O)(C)(C)C.[CH3:19][C:20]1([CH3:27])[CH2:25][C:24](=O)[CH2:23][CH2:22][O:21]1.CC(C)([O-])C.[K+]>C(COC)OC.C(OCC)C>[CH3:19][C:20]1([CH3:27])[CH2:25][CH:24]([C:10]#[N:11])[CH2:23][CH2:22][O:21]1 |f:3.4|

Inputs

Step One
Name
Quantity
693 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)C[N+]#[C-])C
Name
Quantity
438 μL
Type
reactant
Smiles
C(C)(C)(C)O
Name
Quantity
350 mg
Type
reactant
Smiles
CC1(OCCC(C1)=O)C
Name
Quantity
10 mL
Type
solvent
Smiles
C(OC)COC
Step Two
Name
Quantity
766 mg
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to room temperature
STIRRING
Type
STIRRING
Details
stirred for 18 hours
Duration
18 h
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through Celite
CUSTOM
Type
CUSTOM
Details
Thereafter, the solvent was evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC1(OCCC(C1)C#N)C
Measurements
Type Value Analysis
AMOUNT: MASS 321 mg
YIELD: CALCULATEDPERCENTYIELD 84.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.